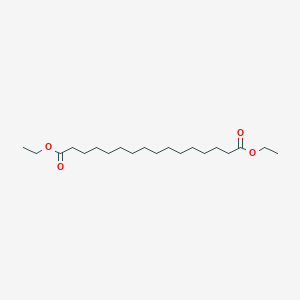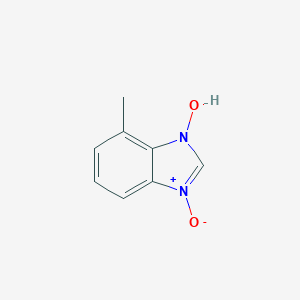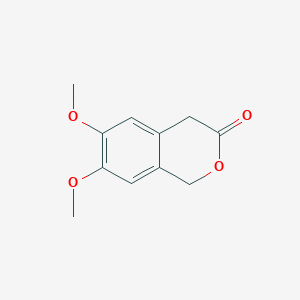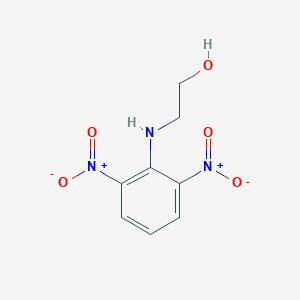
3,4-Dimethyl-3-cyclohexenylmethanal
Overview
Description
3,4-Dimethyl-3-cyclohexenylmethanal, also known as 3,4-dimethylcyclohex-3-ene-1-carbaldehyde, is an organic compound with the molecular formula C₉H₁₄O. It is a cyclic aldehyde characterized by a cyclohexene ring substituted with two methyl groups and an aldehyde functional group. This compound is notable for its use in various chemical syntheses and its presence in certain natural products.
Mechanism of Action
Target of Action
3,4-Dimethyl-3-cyclohexenylmethanal, also known as 3,4-Dimethyl-3-cyclohexenecarbaldehyde , is a chemical compound that is primarily used in the preparation of secondary amine compounds . These secondary amine compounds act as tRNA synthetase inhibitors, which are useful in killing Gram-negative bacteria .
Mode of Action
It is known to be used in the synthesis of secondary amine compounds . These compounds inhibit tRNA synthetase, an enzyme crucial for protein synthesis in bacteria, thereby inhibiting bacterial growth .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the synthesis of secondary amine compounds . These compounds inhibit the action of tRNA synthetase, disrupting protein synthesis in bacteria and leading to their death .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By contributing to the synthesis of secondary amine compounds that inhibit tRNA synthetase, it disrupts protein synthesis in bacteria, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3-cyclohexenylmethanal typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor such as 2,3-dimethyl-1,3-butadiene, the compound undergoes a cyclization reaction to form the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the cyclization and formylation steps, making the process more efficient and scalable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group can yield alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed:
Oxidation: 3,4-Dimethyl-3-cyclohexenecarboxylic acid.
Reduction: 3,4-Dimethyl-3-cyclohexenylmethanol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethyl-3-cyclohexenylmethanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
3,4-Dimethyl-3-cyclohexenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3,4-Dimethyl-3-cyclohexenylmethanol: The reduced form of the aldehyde, containing an alcohol group.
3,4-Dimethyl-3-cyclohexenecarbaldehyde: Another name for the same compound, emphasizing the aldehyde functional group.
Uniqueness: 3,4-Dimethyl-3-cyclohexenylmethanal is unique due to its specific substitution pattern on the cyclohexene ring and the presence of an aldehyde group. This combination of features makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
IUPAC Name |
3,4-dimethylcyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-3-4-9(6-10)5-8(7)2/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJNKSAQZMVMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336955 | |
| Record name | 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18022-66-7 | |
| Record name | 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18022-66-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)












